A Technical Guide to YO-2 (Yoda 2): A Selective Piezo1 Channel Activator
A Technical Guide to YO-2 (Yoda 2): A Selective Piezo1 Channel Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of YO-2, chemically identified as Yoda 2, a potent and selective small-molecule activator of the mechanosensitive ion channel Piezo1. As a significant improvement upon its predecessor, Yoda1, Yoda 2 offers enhanced potency and aqueous solubility, making it a valuable tool for investigating the physiological and pathophysiological roles of Piezo1. This document details the chemical structure and properties of Yoda 2, summarizes its biological activity with key quantitative data, outlines detailed experimental protocols for its use, and illustrates its primary signaling pathway.
Chemical Structure and Properties
Yoda 2 (also known as KC289) is a synthetic organic compound and an optimized analog of Yoda1. The key structural modification is the replacement of the pyrazine ring in Yoda1 with a 4-benzoic acid moiety, which contributes to its improved physicochemical properties.[1]
Chemical Name: Potassium 4-(5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzoate[2][3]
Image of the Chemical Structure of Yoda 2 (A 2D structure image of Yoda 2 would be placed here in a full whitepaper)
| Property | Value | Reference |
| CAS Number | 3081450-95-2 | [3][4] |
| Molecular Formula | C₁₆H₉Cl₂KN₂O₂S₂ | [2][3] |
| Molecular Weight | 435.38 g/mol | [2][3] |
| SMILES | O=C([O-])C1=CC=C(C2=NN=C(SCC3=C(Cl)C=CC=C3Cl)S2)C=C1.[K+] | [2] |
| InChI Key | OQEIWUHZUPFUQU-UHFFFAOYSA-M | [2] |
| Appearance | White to beige powder | [5] |
| Solubility | Soluble in water (up to 43.54 mg/mL) and DMSO (up to 21.77 mg/mL). Significantly more soluble in aqueous buffers than Yoda1. | [3][4] |
| Storage | Store at -20°C for long-term use. | [3] |
Biological Activity and Mechanism of Action
Yoda 2 is a selective agonist of the Piezo1 channel, a large, mechanically activated, non-selective cation channel crucial for cellular mechanotransduction.[6] Piezo1 channels are involved in numerous physiological processes, including vascular development, blood pressure regulation, red blood cell volume control, and bone formation.[1][7][8]
The mechanism of action for Yoda 2, similar to Yoda1, involves binding to an allosteric site on the Piezo1 channel. This binding lowers the energy barrier for channel opening, effectively sensitizing it to mechanical stimuli or even inducing channel opening in their absence. This activation leads to an influx of cations, most notably Ca²⁺, which acts as a second messenger to trigger various downstream signaling cascades.[6][9]
Quantitative Data: Potency and Efficacy
The potency of Yoda 2 has been characterized in various cell types and assays. The following table summarizes key EC₅₀ values reported in the literature.
| Assay Type | Cell Line / System | Species | EC₅₀ Value | Reference(s) |
| Intracellular Ca²⁺ Assay | mPiezo1-expressing cells | Mouse | 150 nM | [10][11] |
| Intracellular Ca²⁺ Assay | HUVEC (Human Umbilical Vein Endothelial Cells) | Human | 1.14 µM | [11][12] |
| Automated Patch Clamp | Human Red Blood Cells (RBCs) | Human | 305 nM | [6] |
| Vasorelaxation Assay | Mouse Portal Vein | Mouse | 1.2 µM | [10][11] |
Signaling Pathway
Activation of the Piezo1 channel by Yoda 2 initiates a cascade of events primarily driven by the influx of extracellular calcium. This leads to diverse cellular responses depending on the cell type. In endothelial cells, the rise in intracellular Ca²⁺ stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator. In red blood cells, the Ca²⁺ influx activates the Gardos channel (KCa3.1), leading to potassium efflux, hyperpolarization, and subsequent cell dehydration.
Caption: Yoda 2 signaling pathway via Piezo1 activation.
Experimental Protocols
The following are generalized protocols for key experiments involving Yoda 2. Researchers should optimize these protocols for their specific cell types and experimental systems.
Automated Patch Clamp Electrophysiology
This protocol is adapted from studies on human red blood cells (RBCs) to measure Piezo1-mediated currents.[2][6]
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Cell Preparation: Isolate RBCs by centrifugation and wash three times in the appropriate external recording solution.
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Solutions:
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Internal Solution (Example): High fluoride concentration (e.g., 110 mM) is often used for efficient seal formation.
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External Solution (Example): Physiological saline solution.
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-
Recording:
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Utilize a high-throughput automated patch-clamp system.
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Establish a stable whole-cell configuration with a holding potential of -30 mV.
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Apply a voltage ramp protocol (e.g., -100 mV to +80 mV over 450 ms) every 10 seconds to elicit currents.
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-
Yoda 2 Application:
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After establishing a stable baseline current, perfuse the cells with the external solution containing increasing concentrations of Yoda 2 in a cumulative manner (e.g., 41 nM, 144 nM, 442 nM, 1.33 µM, 4 µM, 8 µM).
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Record the current at each concentration to generate a dose-response curve.
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-
Data Analysis:
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Normalize current amplitudes to the baseline current.
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Fit the dose-response data using the Hill equation to determine the EC₅₀.
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Intracellular Calcium Imaging
This protocol uses a ratiometric dye like Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i).
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Cell Preparation: Plate cells on glass coverslips suitable for microscopy 24-48 hours prior to the experiment.
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Dye Loading:
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Prepare a loading buffer (e.g., HBSS) containing Fura-2 AM (typically 1-5 µM) and a dispersing agent like Pluronic F-127.
-
Incubate cells with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.
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Wash cells with the buffer to remove extracellular dye and allow for de-esterification of the AM ester within the cells (approx. 30 minutes).
-
-
Imaging:
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Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
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Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380) for several minutes.
-
-
Yoda 2 Application:
-
Perfuse the cells with a buffer containing the desired concentration of Yoda 2.
-
Continuously record the F340/F380 ratio to monitor the change in [Ca²⁺]i.
-
-
Data Analysis:
-
The ratio of fluorescence (F340/F380) is proportional to the intracellular calcium concentration.
-
Quantify the response by measuring the peak change in the ratio from the baseline.
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Wire Myography for Vasoreactivity
This protocol is used to assess the effect of Yoda 2 on the contractility of small resistance arteries.[5][13][14]
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Vessel Dissection and Mounting:
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Isolate small arteries (e.g., mesenteric arteries) from a euthanized animal (e.g., mouse) in cold physiological salt solution (PSS).
-
Clean the vessel of surrounding adipose and connective tissue.
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Cut the vessel into ~2 mm segments.
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Mount the vessel segment on two small wires in the jaws of a wire myograph chamber filled with PSS maintained at 37°C and aerated with 95% O₂/5% CO₂.
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-
Normalization and Equilibration:
-
Stretch the vessel to its optimal resting tension through a normalization procedure to ensure maximal and reproducible contractile responses.
-
Allow the vessel to equilibrate for 30-60 minutes.
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-
Experiment:
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Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine or a high-potassium solution) to induce a stable tone.
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Once a stable plateau of contraction is reached, add Yoda 2 to the bath in a cumulative, concentration-dependent manner.
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Record the change in isometric force (tension).
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-
Data Analysis:
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Express the relaxation induced by Yoda 2 as a percentage of the pre-constriction tone.
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Plot the concentration-response curve and calculate the EC₅₀ for relaxation.
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Conclusion
YO-2 (Yoda 2) represents a significant advancement in the pharmacological toolkit for studying mechanobiology. Its selectivity for Piezo1, coupled with improved potency and solubility over Yoda1, enables more reliable and physiologically relevant investigations. This guide provides foundational information and protocols to assist researchers in utilizing Yoda 2 to explore the multifaceted roles of Piezo1 in health and disease, paving the way for potential therapeutic applications targeting this critical mechanosensor.
References
- 1. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 2. mdpi.com [mdpi.com]
- 3. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoda2 (KC289) | Most Potent PIEZO1 activator | Hello Bio [hellobio.com]
- 5. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Chemical activation of the mechanotransduction channel Piezo1 | eLife [elifesciences.org]
- 10. preprints.org [preprints.org]
- 11. Yoda2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medkoo.com [medkoo.com]
- 13. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 14. reprocell.com [reprocell.com]
